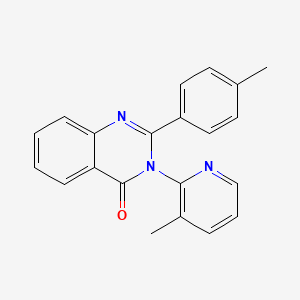

2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one

Description

2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one is a quinazolin-4-one derivative characterized by a 4-methylphenyl group at position 2 and a 3-methylpyridin-2-yl moiety at position 3 of the quinazolinone core. Quinazolin-4-ones are heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects.

Properties

IUPAC Name |

2-(4-methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-9-11-16(12-10-14)20-23-18-8-4-3-7-17(18)21(25)24(20)19-15(2)6-5-13-22-19/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIGSHPGSSOUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This compound features a complex structure that may interact with various biological targets, potentially leading to therapeutic applications. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Quinazolinone Core : This is achieved through the condensation of 4-methylphenylamine with appropriate carbonyl compounds.

- Introduction of the Pyridine Moiety : The 3-methylpyridin-2-yl group is added via nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, Klebsiella pneumoniae | |

| 2-Methylquinazolinone | Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that quinazolinone compounds can inhibit the proliferation of cancer cell lines. Notably, compounds similar to this compound have shown effectiveness in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers like p53 and Bcl-2 .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.

- Membrane Permeability : The presence of the pyridine ring enhances the compound's ability to permeate biological membranes, facilitating its action .

Case Studies

Several case studies have documented the biological activity of quinazolinone derivatives:

-

Antibacterial Efficacy : A study evaluated a series of quinazolinones for their antibacterial activity against clinically isolated strains. The results indicated that modifications in the structure significantly influenced their efficacy, with certain derivatives showing higher potency than others .

"Compounds synthesized exhibited promising antibacterial activities against tested organisms" .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of quinazolinone derivatives on human cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also induced apoptosis through increased levels of pro-apoptotic factors .

Scientific Research Applications

Biological Properties

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound 2-(4-methylphenyl)-3-(3-methylpyridin-2-yl)quinazolin-4-one has shown promising activity against various cancer cell lines. Its mechanism often involves the inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, compounds similar to this quinazoline have been reported to inhibit the activity of epidermal growth factor receptor (EGFR), leading to reduced tumor growth in vitro and in vivo .

2. Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial activities against a range of pathogens. Studies have demonstrated that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications on the quinazoline core can enhance its antimicrobial potency .

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In a comparative study of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited lower minimum inhibitory concentrations (MICs) than several known antibiotics, suggesting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolin-4-one Derivatives

Structural Modifications and Physicochemical Properties

The biological activity of quinazolin-4-ones is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key derivatives:

Key Observations :

- Electron Effects: The 3-methylpyridin-2-yl group introduces electron-withdrawing properties, contrasting with electron-donating phenoxy groups in z11 . This may alter interactions with enzymatic targets like cyclooxygenase (COX) or kinases.

- Steric Hindrance : The 3-methyl group on the pyridine ring in the target compound may reduce steric clashes compared to bulkier substituents like oxadiazole .

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Activity

- AS2 (): Exhibited superior analgesic activity, attributed to its hydrazine-derived substituent, which may modulate opioid or serotonergic pathways .

- AS3 (): Demonstrated anti-inflammatory potency surpassing diclofenac sodium, likely due to its 1-methylbutylidene-hydrazino group enhancing COX-2 inhibition .

- 2-Pyridyl Derivatives (): Anti-inflammatory activity correlated with pyridyl substituent positioning; 2-pyridyl analogs showed stronger COX-2 binding than 3-pyridyl variants . The target compound’s 3-methylpyridin-2-yl group may similarly enhance selectivity.

Antitumor and Anti-angiogenic Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.